molecular formula C12H12O3 B14427442 2,6-Dimethyl-2-phenyl-2H,4H-1,3-dioxin-4-one CAS No. 83559-38-0

2,6-Dimethyl-2-phenyl-2H,4H-1,3-dioxin-4-one

Cat. No.: B14427442
CAS No.: 83559-38-0
M. Wt: 204.22 g/mol
InChI Key: UQEFKFBMJSKSTD-UHFFFAOYSA-N
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Description

2,6-Dimethyl-2-phenyl-2H,4H-1,3-dioxin-4-one is an organic compound that belongs to the class of dioxinones This compound is characterized by a dioxin ring structure with two methyl groups and a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2,6-Dimethyl-2-phenyl-2H,4H-1,3-dioxin-4-one involves the reaction of acetophenone with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a series of steps, including condensation, cyclization, and dehydration, to form the desired dioxinone compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-2-phenyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxinone to its corresponding alcohols or hydrocarbons.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid, bromine, and sulfuric acid are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

2,6-Dimethyl-2-phenyl-2H,4H-1,3-dioxin-4-one has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of various complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Material Science: It is utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-2-phenyl-2H,4H-1,3-dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of cellular components, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound is similar in structure but lacks the phenyl group.

    2,2-Dimethyl-1,3-dioxane-4,6-dione:

Uniqueness

2,6-Dimethyl-2-phenyl-2H,4H-1,3-dioxin-4-one is unique due to the presence of both methyl and phenyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

83559-38-0

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2,6-dimethyl-2-phenyl-1,3-dioxin-4-one

InChI

InChI=1S/C12H12O3/c1-9-8-11(13)15-12(2,14-9)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

UQEFKFBMJSKSTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC(O1)(C)C2=CC=CC=C2

Origin of Product

United States

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